Isosibiricin
CAS No.: 18333-27-2
Cat. No.: VC0191612
Molecular Formula: C16H18O5
Molecular Weight: 290.31
* For research use only. Not for human or veterinary use.

CAS No. | 18333-27-2 |
---|---|
Molecular Formula | C16H18O5 |
Molecular Weight | 290.31 |
Chemical Properties
Structure and Physical Properties
As a coumarin derivative, isosibiricin features the characteristic benzopyrone framework that forms the structural foundation for numerous natural compounds with biological activity. According to pharmacokinetic assessments, isosibiricin exhibits good solubility in water at 25°C, facilitating its potential use in pharmaceutical formulations .
Pharmacokinetic Profile
Isosibiricin demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential:
Table 1: Pharmacokinetic Properties of Isosibiricin
Property | Characteristic |
---|---|
Water solubility (25°C) | Good |
Intestinal absorption | Readily absorbed |
Blood-brain barrier penetration | Level 2 (can cross the BBB) |
Direct dopamine receptor activation | None observed |
The ability to cross the blood-brain barrier (BBB) is particularly significant, as this property enables isosibiricin to reach therapeutic targets within the central nervous system, a requirement for addressing neuroinflammatory conditions .
Biological Activities
Anti-Neuroinflammatory Effects
The primary biological activity of isosibiricin is its potent anti-neuroinflammatory effect. Research demonstrates that isosibiricin (10-50 μM) dose-dependently inhibits lipopolysaccharide (LPS)-induced BV-2 microglia activation . This inhibitory effect is evidenced by decreased expression of multiple inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18) .
Effect on Inflammatory Mediators
Isosibiricin substantially reduces the expression of key inflammatory factors in activated microglia, as summarized in the following table:
Table 2: Effect of Isosibiricin on Inflammatory Mediators in LPS-treated BV-2 Cells
Inflammatory Mediator | Effect of Isosibiricin (10-50 μM) |
---|---|
Nitric oxide (NO) | Dose-dependent reduction |
TNF-α | Dose-dependent reduction |
IL-6 | Dose-dependent reduction |
IL-1β | Dose-dependent reduction |
IL-18 | Dose-dependent reduction |
COX-2 | Dose-dependent reduction |
iNOS | Dose-dependent reduction |
The ability to suppress multiple inflammatory mediators suggests a comprehensive anti-inflammatory effect that could be valuable in addressing complex neuroinflammatory conditions .
Molecular Mechanisms
Dopamine Receptor Signaling Pathway
Through transcriptomics coupled with bioinformatics analysis, researchers have revealed that isosibiricin treatment primarily affects the dopamine receptor signaling pathway . Specifically, analysis of gene expression changes indicated that among 1389 genes significantly affected by isosibiricin compared to LPS treatment alone, 32 genes related to dopamine synthesis, storage, release, termination, and receptor expression were notably influenced .
NLRP3/Caspase-1 Inflammasome Pathway Inhibition
The upregulation of dopamine D1/2 receptors by isosibiricin leads to inhibition of the nucleotide binding domain-like receptor protein 3 (NLRP3)/caspase-1 inflammasome pathway . This inhibitory effect is evidenced by reduced expression of NLRP3, caspase-1, IL-1β, and IL-18 in both LPS-treated and nigericin-treated BV-2 cells . Significantly, treatment with dopamine D1/2 receptor antagonists SCH 23390 (1 μM) or sultopride (1 μM) reverses the inhibitory effects of isosibiricin on this pathway, confirming the critical role of dopamine receptors in its anti-inflammatory mechanism .
Table 3: Comparative Mechanism of Isosibiricin vs. Typical Dopamine Receptor Modulators
Characteristic | Isosibiricin | Typical DR Modulators |
---|---|---|
Primary mechanism | Upregulates DRD1/D2 expression | Directly activate/inhibit receptors |
Effect on inflammasome | Inhibits NLRP3/caspase-1 pathway | Variable effects |
Reversibility by DR antagonists | Complete reversal observed | Generally reversible |
cAMP modulation | No effect on cAMP levels | Often modulate cAMP signaling |
Experimental Evidence
In Vitro Studies
In vitro studies using BV-2 microglial cells have provided substantial evidence for isosibiricin's anti-neuroinflammatory effects . These studies have demonstrated:
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Dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated BV-2 cells .
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Reduction of COX-2 and iNOS expression in a concentration-dependent manner .
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Significant upregulation of DRD1 and DRD2 mRNA expression, countering the downregulation caused by LPS treatment .
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Effective inhibition of the NLRP3/caspase-1 inflammasome pathway, as evidenced by reduced expression of NLRP3, caspase-1, IL-1β, and IL-18 .
The inhibitory effects on inflammatory mediators were most pronounced at higher concentrations (50 μM), demonstrating a clear dose-response relationship .
In Vivo Studies
In vivo studies using LPS-treated Balb/c mice have corroborated the findings from in vitro experiments . These studies have shown that isosibiricin:
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Effectively upregulates DRD1/D2 expression in the CA1 region and cortex of LPS-treated mice .
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Significantly inhibits inflammasome-related IL-1β and IL-18 induced by LPS in these brain regions .
These findings further validate the potential therapeutic application of isosibiricin in neuroinflammatory conditions and suggest that its effects observed in cellular models translate to the whole organism level .
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